Hexandraside B

Description

Contextualization within Flavonoid Glycoside Chemistry

Flavonoid glycosides are a widespread class of plant secondary metabolites characterized by a common C6-C3-C6 backbone structure, which consists of two aromatic rings (A and B) connected by a three-carbon bridge forming a heterocyclic ring (C). researchgate.net What distinguishes glycosides from their parent flavonoids (known as aglycones) is the attachment of one or more sugar moieties to this core structure. researchgate.net The type and position of these sugar attachments, as well as the hydroxylation and methylation patterns of the flavonoid core, lead to a vast diversity of structures.

Hexandraside B is specifically classified as a flavonol glycoside. nih.gov Flavonols are a subgroup of flavonoids characterized by a ketone group and a hydroxyl group on the C-ring. The glycosidic nature of this compound indicates that it has sugar units bonded to its flavonol aglycone, a structural feature that significantly influences its solubility and bioavailability. The structural elucidation of such compounds is a critical aspect of flavonoid chemistry, often requiring advanced analytical techniques to determine the precise nature of the glycan portion and its linkage to the aglycone. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

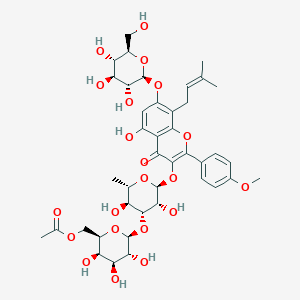

| Molecular Formula | C41H52O21 uni.lu |

| Monoisotopic Mass | 880.3001 Da uni.lu |

Historical Overview of Research on Flavonoid Glycosides from Epimedium Species

The genus Epimedium, belonging to the family Berberidaceae, has a rich history in traditional Asian medicine, where it has been used for over two millennia. caldic.comnih.gov In China, it is known as Yin Yang Huo and has been historically used as a tonic, antirheumatic, and aphrodisiac. caldic.com This long-standing traditional use prompted modern scientific investigation into its chemical constituents to understand the basis of its therapeutic effects.

Phytochemical research on Epimedium has led to the isolation and identification of a large number of compounds, with flavonoids being the most prominent. Early research focused on the most abundant flavonoids, such as icariin (B1674258) and epimedin A, B, and C. caldic.com The advancement of analytical technologies has been pivotal in deepening the understanding of the Epimedium metabolome. The development and application of methods like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and mass spectrometry (MS) have enabled the separation and characterization of dozens of flavonoid glycosides from various Epimedium species. caldic.com This systematic investigation has resulted in the discovery of numerous novel and less abundant compounds, including various hexandrasides, contributing to a more comprehensive chemical profile of the genus. caldic.com Today, about 62 species of Epimedium are recognized, with 52 of them being distributed in China, which is considered the diversity center for the genus. nih.gov

Significance of this compound in Phytochemistry and Pharmacognosy

Phytochemistry is the branch of science that studies the chemical compounds produced by plants. scispace.com A primary goal of phytochemistry is the isolation, purification, structure elucidation, and quantitative determination of these compounds. The discovery and characterization of novel compounds like this compound are fundamental to the progress of this field. Each new identified molecule adds to the vast library of natural products and provides a deeper understanding of the biosynthetic pathways within a plant species.

Quality Control: A comprehensive chemical profile allows for the standardization of herbal extracts, ensuring consistency and quality. The presence and quantity of specific marker compounds can be used to verify the authenticity and potency of the plant material.

Understanding Bioactivity: While the biological activity of the entire plant extract may be known, identifying individual compounds is the first step toward understanding which molecules are responsible for specific therapeutic effects. Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com

Lead Compound Discovery: The isolation of new natural products provides novel chemical scaffolds that can serve as lead compounds for the development of new drugs.

The isolation of this compound from plant sources is a direct result of phytochemical investigation and is significant for the pharmacognostic understanding of the source plant. It expands the known inventory of flavonoid glycosides and provides a more complete picture of the chemical complexity of medicinally important plants.

Table 2: Chemical Compounds Mentioned

| Compound Name | Classification |

|---|---|

| This compound | Flavonol Glycoside |

| Hexandraside C | Flavonol Glycoside nih.gov |

| Hexandraside D | Flavonol Glycoside nih.gov |

| Hexandraside E | Flavonoid caldic.com |

| Hexandraside F | Flavonoid caldic.com |

| Icariin | Flavonol Glycoside nih.govcaldic.com |

| Epimedin A | Flavonol Glycoside caldic.com |

| Epimedin B | Flavonol Glycoside nih.govcaldic.com |

| Epimedin C | Flavonol Glycoside caldic.com |

| Epimedoside A | Flavonoid Glycoside nih.gov |

| Epimedoside C | Flavonoid caldic.com |

| Baohuoside I | Flavonoid caldic.com |

| Baohuoside II | Flavonoid caldic.com |

| Baohuoside VII | Flavonoid caldic.com |

| Caohuoside C | Flavonoid caldic.com |

| Sagittatoside A | Flavonoid caldic.com |

| Sagittatoside B | Flavonoid caldic.com |

| 2"-O-rhamnosyl icariside II | Flavonoid caldic.com |

| Kaempferol-3-O-rhamnoside | Flavonoid caldic.com |

| Anhydroicaritin (B149962) | Flavonol Aglycone |

Properties

CAS No. |

128988-54-5 |

|---|---|

Molecular Formula |

C41H52O21 |

Molecular Weight |

880.8 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1 |

InChI Key |

SCGIMZSPRPPEMA-AYTNJEMSSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |

Other CAS No. |

128988-54-5 |

Synonyms |

anhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside hexandraside B |

Origin of Product |

United States |

Occurrence and Phytogeographical Distribution of Hexandraside B

Identification in Specific Plant Genera and Species (e.g., Epimedium)

Hexandraside B has been identified in species belonging to the genus Epimedium, which is part of the Berberidaceae family. Specifically, it has been reported in Epimedium pubescens and Epimedium koreanum. core.ac.uk The Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo, comprises over 60 perennial plant species with a geographically discontinuous native occurrence, ranging from North Africa (Algeria) to East Asia, with a significant concentration of endemic species in China. nih.gov

This compound is often studied in conjunction with other prominent flavonoids found in Epimedium, such as icariin (B1674258), epimedin A, epimedin B, epimedin C, hexandraside E, and hexandraside F. caldic.comresearchgate.netnih.gov These compounds are considered active components of Epimedium and are frequently analyzed for quality control purposes in traditional medicine. researchgate.netnih.govresearchgate.net

Interspecies and Intraspecies Variation in this compound Content

The content of flavonoids, including this compound, exhibits considerable variation among different Epimedium species. caldic.comresearchgate.netnih.govum.edu.mo This variation is not only observed between distinct species but also within the same species, influenced by factors such as geographical location and the timing of collection. core.ac.ukresearchgate.netum.edu.moresearchgate.netresearchgate.net

For example, studies comparing Epimedium koreanum and Epimedium pubescens have shown differing levels of various flavonoids, including hexandraside F, a related compound. core.ac.uk A comprehensive analysis involving 37 samples from 17 Epimedium species revealed significant differences in the content of 15 investigated flavonoids. nih.govresearchgate.net Hierarchical clustering analysis, based on the profiles of these flavonoids, often groups samples according to their species and geographical origins, underscoring the impact of these factors on chemical composition. researchgate.netnih.govum.edu.moresearchgate.net

The following table illustrates the concept of interspecies variation, using data from a study on various Epimedium species and their flavonoid content (note: specific this compound content data for all species is not universally available in the provided snippets, so this table illustrates the general principle of variation for related flavonoids).

Table 1: Illustrative Flavonoid Content Variation in Selected Epimedium Species (Conceptual Data)

| Epimedium Species | Icariin (mg/g) | Epimedin B (mg/g) | Epimedin C (mg/g) | Hexandraside F (mg/g) |

| E. brevicornu | 0.63–1.18 caldic.com | 0.17–2.01 caldic.com | 1.09–1.19 caldic.com | Not specified |

| E. sagittatum | Trace–1.34 caldic.com | Trace–0.78 caldic.com | 0.07–4.02 caldic.com | Not specified |

| E. koreanum | Higher core.ac.uk | Higher core.ac.uk | Lower core.ac.uk | Higher core.ac.uk |

| E. pubescens | Lower core.ac.uk | Lower core.ac.uk | Higher core.ac.uk | Higher core.ac.uk |

Note: The values presented in this table are indicative of reported ranges or comparative levels and highlight the variability observed across species. Specific this compound content data was not consistently available across all sources for direct comparison in this format.

Influence of Environmental and Developmental Factors on Biosynthesis and Accumulation in Plant Tissues

The biosynthesis and accumulation of secondary metabolites like this compound in plant tissues are significantly influenced by both environmental and developmental factors.

Environmental conditions play a crucial role in shaping the plant's metabolic pathways. Key environmental variables that affect secondary metabolite synthesis, including flavonoids, encompass light intensity, temperature, water availability (e.g., drought), soil composition, and biotic interactions. core.ac.ukmaxapress.comd-nb.infofrontiersin.org For instance, increased light intensity can regulate secondary metabolism, stimulating the production of compounds such as phenolics and anthocyanins, which are types of flavonoids. maxapress.comfrontiersin.org Temperature fluctuations can also modulate secondary metabolite synthesis, with certain compounds accumulating more abundantly under specific temperature regimes. maxapress.comd-nb.info Drought and salinity stress are known to impact the accumulation of various secondary metabolites, including alkaloids and phenolic compounds. maxapress.comfrontiersin.org While direct studies on this compound specifically are limited, as a flavonoid, its biosynthesis and accumulation are subject to these general environmental influences.

Developmental factors also exert a significant impact on the content of prenylated flavonol glycosides (PFGs), a class to which this compound belongs. Research on Epimedium pubescens has shown that the PFG content can vary considerably between different developmental stages of the plant's leaves. nih.govresearchgate.net A continuous decline in PFG content has been observed with the progression of leaf development, indicating that younger tissues (buds) may have different concentrations compared to more mature leaves. nih.govresearchgate.net The intricate regulatory network of PFG biosynthesis involves structural genes and transcription factors, which are precisely controlled by temporal cues throughout the plant's development. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways of Hexandraside B

General Flavonoid Biosynthesis Pathways

The biosynthesis of all flavonoids, including the aglycone backbone of Hexandraside B, commences with the phenylpropanoid pathway. The initial precursor for this pathway is the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and ligation reactions follow, leading to the formation of 4-coumaroyl-CoA.

This central intermediate, 4-coumaroyl-CoA, then enters the flavonoid biosynthesis pathway. It condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to produce naringenin (B18129) chalcone. This chalcone is subsequently isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin. Naringenin is a critical branch-point intermediate from which various classes of flavonoids are synthesized.

For the biosynthesis of flavonols like kaempferol (B1673270), the aglycone of this compound, naringenin is first hydroxylated by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). Dihydrokaempferol is then oxidized by flavonol synthase (FLS) to produce kaempferol.

Table 1: Key Enzymes in the General Flavonoid Biosynthesis Pathway Leading to Kaempferol

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. |

| Flavonol synthase | FLS | Oxidizes dihydrokaempferol to kaempferol. |

Specific Enzymatic Steps and Genetic Regulation in this compound Formation

The formation of this compound from the kaempferol backbone involves a series of specific modifications, primarily glycosylation and prenylation, catalyzed by specific enzymes. While the exact enzymes for this compound have not been characterized, the steps can be inferred based on its structure and known enzymatic activities in flavonoid modification. nih.gov

Glycosylation: this compound possesses multiple sugar moieties attached to the kaempferol core. This is achieved through the action of glycosyltransferases (GTs) . nih.gov These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose or UDP-rhamnose, to a specific hydroxyl group on the flavonoid. embopress.org The formation of this compound would require at least two different types of glycosyltransferases to attach the specific sugars at the correct positions. The regulation of these GT genes is crucial in determining the final glycosylation pattern.

Prenylation: A key structural feature of this compound is the presence of a prenyl group. This modification is catalyzed by prenyltransferases (PTs) . These enzymes transfer a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the flavonoid scaffold. This addition increases the lipophilicity of the molecule and can significantly alter its biological activity. The specific prenyltransferase involved in this compound biosynthesis would recognize the kaempferol glycoside intermediate and catalyze the attachment of the prenyl group at a specific position.

Methylation: While not explicitly detailed in the name, some related flavonoid structures undergo methylation. If any hydroxyl groups in this compound were to be methylated, this would be carried out by methyltransferases (MTs) , using S-adenosylmethionine (SAM) as the methyl donor. nih.gov

The expression of the genes encoding these modifying enzymes (GTs, PTs, and potentially MTs) is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses.

Precursor Utilization and Metabolic Flux Analysis in this compound Biosynthesis

Metabolic flux analysis studies on flavonoid biosynthesis, although not specific to this compound, have shown that the carbon flow is tightly regulated at various branch points. For instance, the allocation of 4-coumaroyl-CoA between the flavonoid pathway and other phenylpropanoid pathways (e.g., lignin (B12514952) biosynthesis) is a critical control point.

Furthermore, the synthesis of activated sugar donors (e.g., UDP-glucose, UDP-rhamnose) and the prenyl donor (DMAPP) from primary metabolism are essential for the final modification steps. The cellular energy status, in the form of ATP and NADPH, also plays a crucial role in driving the biosynthetic reactions. Understanding the metabolic flux would be key to any potential biotechnological production of this compound.

Comparative Biosynthetic Studies with Co-Occurring Flavonoid Glycosides

In plants, this compound may co-occur with other structurally related flavonoid glycosides, such as icariin (B1674258) and various epimedins. These compounds often share the same initial biosynthetic pathway leading to a common flavonol precursor, such as kaempferol or quercetin (B1663063).

The structural diversity among these co-occurring flavonoids arises from the differential action of modifying enzymes in the later stages of the pathway. For example, the biosynthesis of icariin also involves both prenylation and glycosylation of a kaempferol derivative. However, the specific glycosyltransferases and prenyltransferases involved are likely to be different from those for this compound, leading to variations in the type and position of sugar and prenyl attachments.

Comparative transcriptomic and metabolomic studies of plants producing these different flavonoid glycosides can help to identify the specific genes and enzymes responsible for the observed chemical diversity. By comparing the gene expression profiles with the accumulation of specific compounds, researchers can pinpoint candidate genes for the various glycosyltransferases and prenyltransferases.

Table 2: Comparison of Biosynthetic Features of Related Flavonoid Glycosides

| Feature | This compound (Inferred) | Icariin | Epimedins |

| Aglycone Core | Kaempferol | Kaempferol derivative | Kaempferol or Quercetin derivatives |

| Glycosylation | Multiple, specific sugar moieties | Specific glycosylation pattern | Variable glycosylation patterns |

| Prenylation | Yes | Yes | Often prenylated |

| Key Modifying Enzymes | Glycosyltransferases, Prenyltransferases | Specific Glycosyltransferases and Prenyltransferases | A suite of Glycosyltransferases and Prenyltransferases |

Advanced Isolation and Purification Methodologies for Hexandraside B

Extraction Techniques from Complex Plant Matrices

The initial step in isolating Hexandraside B involves its extraction from the raw plant material. The selection of an appropriate technique is crucial for maximizing yield and minimizing the co-extraction of impurities. Modern methods are favored for their efficiency, reduced solvent consumption, and shorter extraction times compared to traditional techniques. nih.gov

Pressurized Liquid Extraction (PLE): This highly efficient method utilizes solvents at elevated temperatures and pressures to enhance extraction. nih.gov For flavonoid glycosides similar to this compound, PLE with aqueous ethanol (B145695) (e.g., 70:30 ethanol:water) at temperatures between 100°C and 150°C has proven effective. nih.gov The high pressure maintains the solvent in its liquid state above its boiling point, which improves solubility and mass transfer rates, leading to higher extraction yields in shorter times. mdpi.com One study on Houttuynia cordata determined optimal PLE conditions for flavonoids to be 50% ethanol at 70°C and 8 MPa, yielding favorable results compared to other methods. researchgate.net

Ultrasonic-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.gov This technique is known for its high efficiency at lower temperatures, which helps to prevent the degradation of thermolabile compounds. nih.gov Typical parameters for the UAE of flavonoid glycosides involve using aqueous ethanol (around 50-70%) at temperatures ranging from 60°C to 80°C for extraction times of 30 to 60 minutes. nih.govcsu.edu.au The liquid-to-solid ratio is also a critical parameter, with optimal ratios often found to be around 30:1 to 60:1 mL/g. nih.govmdpi.com

Aqueous Methanol (B129727)/Ethanol Extraction: Conventional solvent extraction using aqueous solutions of methanol or ethanol remains a widely used and effective method for obtaining flavonoid glycosides. mdpi.comnih.gov Mixtures of these alcohols with water (commonly 70-80% alcohol) are effective at solubilizing polar glycosides like this compound. mdpi.comnih.govnih.gov Methanol is often reported to have a slightly higher extraction efficiency for phenolic compounds compared to ethanol. khu.ac.ir The process typically involves maceration or refluxing the plant material with the solvent mixture. mdpi.com

Table 1: Comparative Parameters for Flavonoid Glycoside Extraction Techniques This table is a representation of typical parameters found in the literature for flavonoid glycosides, which can be adapted for this compound.

| Extraction Technique | Typical Solvent | Temperature Range (°C) | Time | Key Advantages |

|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Aqueous Ethanol (50-70%) | 100 - 150 | 10 - 20 min | High efficiency, low solvent use, fast |

| Ultrasonic-Assisted Extraction (UAE) | Aqueous Ethanol (50-70%) | 50 - 80 | 30 - 60 min | High yield, suitable for thermolabile compounds |

| Aqueous Methanol/Ethanol Extraction | Aqueous Methanol/Ethanol (70-80%) | Room Temperature to Reflux | Several hours to days | Simple setup, effective for polar compounds |

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound and numerous other compounds must be subjected to chromatographic techniques to separate the target molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the separation and purification of flavonoid glycosides. nih.gov Reversed-phase columns, particularly C18, are most commonly employed. longdom.orgsemanticscholar.org A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. longdom.orgsemanticscholar.org The gradient elution starts with a high concentration of the aqueous phase, gradually increasing the organic phase concentration to elute compounds of increasing hydrophobicity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that utilizes columns with smaller particle sizes (<2 µm) compared to HPLC. nih.gov This results in significantly faster analysis times, better resolution, and increased sensitivity. mdpi.com For the analysis of flavonoid glycosides, a UPLC system with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid is commonly used. nih.gov This technique is particularly valuable for the rapid analysis of complex extracts and for the final purity assessment of isolated compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method often used for the preliminary analysis of plant extracts and for monitoring the progress of purification. blogspot.comnih.gov For flavonoid glycosides, silica (B1680970) gel plates (e.g., Silica gel GF254) are typically used as the stationary phase. nih.gov A common mobile phase for separating these polar compounds is a mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., 100:11:11:27 v/v/v/v). nih.gov After development, the separated compounds can be visualized under UV light (254 nm and 365 nm) or by spraying with specific reagents, which reveal flavonoids as distinct colored spots. blogspot.comnih.gov

Table 2: Typical Chromatographic Conditions for Flavonoid Glycoside Analysis This table presents common starting conditions for the chromatographic separation of flavonoid glycosides, applicable to this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC / UPLC | Reversed-Phase C18 | Gradient of Water and Acetonitrile/Methanol (with 0.1% Formic Acid) | UV/PDA Detector |

| TLC | Silica Gel GF254 | Ethyl Acetate : Acetic Acid : Formic Acid : Water (100:11:11:27) | UV light (254/365 nm), Spray Reagents |

Supporting Separation Techniques

Before the high-resolution chromatographic steps, simpler separation techniques are employed to clarify the crude extract.

Centrifugation: After the initial extraction, the mixture contains insoluble plant debris. Centrifugation is a crucial step to separate these solid particles from the liquid extract. dedietrich.comresearchgate.net By spinning the mixture at high speeds (e.g., 5,000-10,000 rpm), the denser solid material forms a pellet at the bottom of the tube, allowing the supernatant, which contains the dissolved this compound, to be easily decanted. youtube.comresearchgate.net This clarification is essential to prevent clogging of subsequent filtration and chromatographic systems. nih.gov

Filtration: Following centrifugation, the supernatant may still contain fine suspended particles. Filtration is used to remove these, further clarifying the extract. youtube.com This is typically done using filter paper (like Whatman filter paper) or by vacuum filtration through membranes with specific pore sizes (e.g., 0.45 µm). longdom.orgnih.gov This step ensures that the extract is free of particulate matter before it is injected into sensitive and expensive HPLC or UPLC columns. youtube.com

Optimization of Large-Scale Isolation Protocols for Academic Research

Transitioning from a small-scale laboratory extraction to a large-scale protocol suitable for obtaining sufficient quantities of this compound for extensive academic research requires careful optimization. The goal is to maximize yield and purity while maintaining cost-effectiveness and efficiency.

The optimization process often involves a systematic study of key extraction and purification parameters. nih.gov Methodologies like Response Surface Methodology (RSM) can be employed to efficiently explore the effects of multiple variables—such as solvent concentration, temperature, time, and liquid-to-solid ratio—and their interactions. csu.edu.aunih.gov For extraction, pilot-plant scale reactors can be used to handle larger volumes of plant material under controlled conditions, for instance, at elevated temperatures for a set duration.

In the purification stage, scaling up from analytical HPLC to preparative HPLC is a common strategy. This involves using larger columns with greater loading capacity to process larger volumes of the concentrated extract. rsc.org The solvent gradient and flow rates must be adjusted to maintain separation efficiency on the larger scale. The fractions collected from the preparative HPLC are then analyzed for purity, and those containing the pure compound are combined. Techniques like Sephadex LH-20 column chromatography can also be employed as an intermediate purification step for flavonoid glycosides, effectively separating them based on molecular size and polarity. unimi.it The ultimate aim is to develop a robust and reproducible protocol that can consistently yield high-purity this compound for research purposes.

Analytical Characterization and Quantification of Hexandraside B

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules, including complex natural products like Hexandraside B arxiv.orgegyankosh.ac.innptel.ac.injeolusa.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a primary tool for determining the complete molecular structure of organic compounds nptel.ac.injeolusa.com. It provides detailed information about the connectivity of atoms, functional groups, and stereochemistry by analyzing the magnetic properties of atomic nuclei egyankosh.ac.inyoutube.com. For a complex flavonoid like this compound, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are often employed to assign all proton and carbon signals and establish long-range correlations, thereby confirming the intricate sugar linkages and aglycone structure jeolusa.com.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can reveal structural subunits arxiv.orgnptel.ac.in.

High-Resolution Mass Spectrometry (HRMS): HRMS, such as LC-Orbitrap-MS, is particularly valuable for determining the exact mass of the molecule and its fragments, allowing for the calculation of the precise elemental composition (e.g., C41H52O21 for this compound) uni.lumdpi.com. PubChem provides predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]+ at 285.4 Ų and [M+Na]+ at 288.1 Ų, along with their corresponding m/z values (e.g., 881.30738 for [M+H]+) uni.lu. This accurate mass data is critical for confirming the identity of this compound.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is widely used for both identification and quantification. It involves fragmenting a precursor ion and analyzing the resulting product ions, providing a highly specific "fingerprint" for the compound mdpi.comnih.gov. This technique is essential for distinguishing this compound from isomers or co-eluting compounds in complex matrices.

Chromatographic Methods for Identification and Quantification

Chromatographic methods are fundamental for separating this compound from other components in a sample matrix and for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its faster, more efficient counterpart, UHPLC, are widely used for the separation of non-volatile or low-volatility organic compounds like flavonoids nih.govchemyx.com. These techniques utilize a stationary phase (e.g., C18 column) and a mobile phase (e.g., gradients of water and acetonitrile) to achieve separation based on differential interactions dp.techresearchgate.netresearchgate.net.

HPLC-UV/PDA: Coupling HPLC with a UV or Photodiode Array (PDA) detector allows for the detection and quantification of compounds based on their UV absorption characteristics chemyx.comdp.techresearchgate.net. Flavonoids, including this compound, typically exhibit characteristic UV absorption spectra. For instance, in studies involving the simultaneous determination of multiple flavonoids in Epimedium species, diode-array detection at 270 nm has been successfully employed dp.techresearchgate.net.

LC-MS/MS and LC-Orbitrap-MS: The hyphenation of liquid chromatography with mass spectrometry (LC-MS) offers superior selectivity and sensitivity for the analysis of complex samples mdpi.comnih.govchemyx.comnih.gov. LC-MS/MS, often using triple quadrupole (QqQ) systems, is considered a gold standard for quantification due to its high selectivity achieved through specific mass transitions mdpi.com. LC-Orbitrap-MS provides high-resolution and accurate mass data, enhancing identification capabilities mdpi.comnih.gov. These techniques are invaluable for analyzing this compound in botanical extracts, where it co-exists with numerous other flavonoids nih.govdp.tech.

Other Chromatographic Methods: While less commonly cited specifically for this compound in the provided context, other techniques such as Desorption Electrospray Ionization High-Resolution Mass Spectrometry (DESI-HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis with Fluorescence Detection (CE-FLD) are generally applicable in chemical analysis. GC-MS is typically used for volatile compounds, which this compound is not, while CE-FLD can be used for charged molecules with fluorophores or derivatization mdpi.comnih.gov. DESI-HRMS offers direct analysis of surfaces without extensive sample preparation.

Analytical method validation is crucial to ensure that the developed procedures are suitable for their intended purpose, providing consistent, reliable, and accurate data wjarr.comresearchgate.netglobalresearchonline.net. Key parameters include:

Linearity: This assesses the proportional relationship between the analyte concentration and the detector response over a defined range wjarr.comglobalresearchonline.netresearchgate.net. For instance, in UPLC methods for 15 flavonoids (including Hexandraside E and F) in Epimedium, calibration curves showed good linearity with R² values greater than 0.9997 researchgate.netresearchgate.net.

Accuracy: Accuracy measures the closeness of agreement between the measured value and the true value wjarr.comglobalresearchonline.net. It is often expressed as the percentage of recovery of spiked analytes globalresearchonline.netresearchgate.net. Recoveries for flavonoids in Epimedium using validated HPLC and UPLC methods typically range from 90.5% to 106.8% researchgate.netresearchgate.net.

Precision: Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.comglobalresearchonline.net. It is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) wjarr.comglobalresearchonline.neteuropa.eu. For 15 flavonoids in Epimedium, intra- and inter-day relative standard deviations (RSDs) were reported to be less than 5.0% researchgate.netresearchgate.net.

Limits of Detection (LOD) and Limits of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision wjarr.comresearchgate.netglobalresearchonline.net. For UPLC methods quantifying flavonoids in Epimedium, LODs were reported to be lower than 0.13 ng on column, and LOQs lower than 0.52 ng on column researchgate.net. For HPLC, LODs were lower than 1.31 ng and LOQs lower than 2.62 ng on column researchgate.net.

Recovery: Recovery evaluates the efficiency of the extraction procedure. As mentioned under accuracy, recovery rates for flavonoids in Epimedium are generally high, indicating effective extraction researchgate.netresearchgate.net.

Given that this compound is often found in complex natural matrices alongside other flavonoids, multi-component analytical approaches are essential for comprehensive profiling. HPLC and UHPLC coupled with various detectors (UV/PDA, MS) are frequently employed for the simultaneous determination of numerous flavonoids. Studies have developed methods for the simultaneous quantification of 15 or more flavonoids, including related compounds like Hexandraside E and F, in Epimedium species dp.techresearchgate.netresearchgate.netresearchgate.netthieme-connect.com. These methods aim to provide a complete chemical profile of the plant extract, allowing for the assessment of its quality and consistency, and identifying variations based on species, geographical origin, or harvest time dp.techresearchgate.netresearchgate.net.

Chemometric and Fingerprinting Approaches for Quality Assessment and Authentication

Chemical Fingerprinting: This approach involves obtaining a comprehensive chromatographic or spectroscopic profile (fingerprint) of a sample, which represents the presence and relative abundance of its chemical constituents frontiersin.orgijpsonline.comsemanticscholar.org. For herbal medicines, HPLC fingerprinting is a widely accepted technique for quality control and authentication ijpsonline.comnih.gov. The similarity of a sample's fingerprint to a reference or mean chromatogram can be used to assess its quality and consistency ijpsonline.com.

Chemometrics: Chemometrics involves the application of statistical and mathematical methods to analyze complex chemical data, such as those generated from chromatographic or spectroscopic fingerprints frontiersin.orgsemanticscholar.org.

Molecular and Cellular Biological Activities of Hexandraside B

Anti-inflammatory Mechanisms

Hexandraside B is recognized for its potential anti-inflammatory effects. nih.gov The anti-inflammatory actions of flavonoid compounds, in general, are often attributed to their ability to modulate various signaling pathways and the production of inflammatory mediators.

Inflammation is a complex biological response involving numerous mediators and cytokines, such as nuclear factor-kappa B (NF-κB), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). These molecules play pivotal roles in regulating inflammatory and immune responses. nih.govoap-lifescience.orgresearchgate.netfrontiersin.org NF-κB, for instance, is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those encoding IL-6, TNF-α, and IL-1β. nih.govresearchgate.net While other flavonoid compounds or extracts from Epimedium species (from which this compound is derived) have demonstrated the ability to inhibit NF-κB activation and reduce levels of pro-inflammatory cytokines, specific, direct research findings detailing this compound's modulation of the NF-κB pathway or its direct impact on IL-6, TNF-α, and IL-1β levels are not explicitly available in the current literature.

The immune system is intricately linked with inflammatory processes, involving various signaling pathways that coordinate responses to pathogens and cellular stress. nih.govtandfonline.com These pathways include those related to T-cell activation, myeloid leukocyte differentiation, and toll-like receptor signaling. nih.gov Although this compound is broadly mentioned as having potential biological activities that include anti-inflammatory effects, specific studies directly elucidating its influence on distinct immune response pathways are not extensively documented in the current search results.

Antioxidant Properties and Redox Regulation

This compound is reported to possess antioxidant properties. nih.gov Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance, thereby protecting against oxidative stress-induced damage.

Direct free radical scavenging activity is a common mechanism by which antioxidants exert their effects. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are widely used to evaluate this property in vitro. e3s-conferences.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govresearchgate.net These assays measure the ability of a compound to donate an electron or hydrogen atom to stabilize free radicals, leading to a measurable color change. nih.gov While flavonoids, as a class, are known for their radical scavenging capabilities, specific experimental data, such as IC50 values or scavenging percentages for this compound, derived from DPPH or ABTS assays, are not explicitly detailed in the provided research.

Beyond direct scavenging, many natural compounds activate endogenous antioxidant defense systems, notably the KEAP1/NRF2 pathway. The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of cytoprotective responses to oxidative and electrophilic stress. nih.govfrontiersin.orgaginganddisease.org Under normal conditions, KEAP1 targets NRF2 for degradation; however, under stress, NRF2 is released, translocates to the nucleus, and activates the transcription of numerous antioxidant and detoxifying genes. nih.govfrontiersin.org While the activation of this pathway is a significant mechanism for antioxidant action, specific research demonstrating the direct activation of the KEAP1/NRF2 pathway by this compound is not available in the current literature.

Anti-Proliferative and Anti-Tumor Cell Mechanisms

This compound has been identified as having potential anticancer effects. nih.gov The anti-proliferative and anti-tumor activities of natural compounds often involve complex mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, or arresting the cell cycle in cancer cells. mdpi.comnih.govmedsci.orgmdpi.comnih.govbiomolther.org Apoptosis, crucial for preventing uncontrolled cell growth, can be triggered via intrinsic or extrinsic pathways, both leading to caspase activation. nih.govnih.gov Cell cycle arrest, another key mechanism, involves halting cell division at specific phases (e.g., G1, S, G2/M) to prevent the proliferation of damaged or cancerous cells. medsci.orgbiomolther.orghaematologica.orgbmbreports.org While various plant extracts and other flavonoid compounds have shown anti-proliferative effects against a range of human cancer cell lines (e.g., breast cancer, liver cancer, skin cancer), specific detailed research findings on this compound's direct anti-proliferative or anti-tumor mechanisms, including its effects on specific cancer cell lines, induction of apoptosis, or modulation of the cell cycle, are not explicitly provided in the current search results.

Data Tables

Due to the current limitations in specific, direct experimental data for this compound in the provided search results, detailed quantitative data tables for its specific mechanistic actions (e.g., IC50 values for cytokine modulation, radical scavenging, or anti-proliferative effects on specific cell lines) cannot be generated. The information available broadly categorizes its potential activities as a flavonoid.

Table 1: Reported Biological Activities of this compound

| Activity Category | Specific Mechanism/Mediator | Direct Evidence for this compound |

| Anti-inflammatory | NF-κB pathway modulation | Not explicitly detailed [a] |

| IL-6, TNF-α, IL-1β modulation | Not explicitly detailed [a] | |

| Immune response pathways | Not explicitly detailed [a] | |

| Antioxidant | Direct Free Radical Scavenging (DPPH, ABTS) | No specific data available [b] |

| KEAP1/NRF2 pathway activation | No specific data available [b] | |

| Anti-proliferative/Anti-tumor | Cell cycle arrest | No specific data available [c] |

| Apoptosis induction | No specific data available [c] | |

| Specific cancer cell lines | No specific data available [c] |

[a] While anti-inflammatory effects are reported for this compound nih.gov, and related flavonoids modulate these pathways, direct mechanistic data for this compound itself is not explicitly found.

[b] While antioxidant effects are reported for this compound nih.gov, and flavonoids are known scavengers, specific quantitative data for this compound is not explicitly found.

[c] While potential anticancer effects are reported for this compound nih.gov, specific mechanistic data for this compound itself is not explicitly found.

Modulation of Cell Growth and Apoptosis Pathways

This compound is noted for its potential anticancer effects. wikipedia.org Flavonoids, as a class, are known to interact with various cellular pathways and modulate enzyme activities, contributing to their pharmacological properties. wikipedia.org Some flavonoids have been reported to exhibit anticancer activity and can act as cell cycle inhibitors. mdpi.com

Apoptosis, a form of programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating abnormal cells. It involves complex intrinsic and extrinsic signaling pathways that converge on the activation of caspases, leading to DNA fragmentation and cellular dismantling. mdpi.com The Bcl-2 family of proteins plays a critical role in regulating apoptosis, with anti-apoptotic members (e.g., Bcl-2, Bcl-xL) promoting cell survival by sequestering pro-apoptotic proteins (e.g., Bax, Bak). mdpi.com While this compound is broadly indicated to possess anticancer potential, specific detailed research findings directly elucidating its precise mechanisms of action on cell growth inhibition or the modulation of specific apoptotic pathways (e.g., direct impact on Bcl-2 family proteins, caspase activation, or PARP cleavage) remain to be fully delineated in the available literature focused solely on this compound.

Influence on Cell Cycle Progression

The cell cycle is a highly regulated series of events that govern cell growth, DNA replication, and division. It consists of distinct phases: G1, S, G2, and M, with checkpoints ensuring proper progression. researchgate.netnih.gov Flavonoids, as a group, have been observed to act as cell cycle inhibitors. mdpi.com For instance, certain chemotherapeutic agents can induce cell cycle arrest in specific phases (e.g., G1, S, or G2/M) in B-cell lymphomas, which can lead to increased apoptosis. ifm.org However, specific detailed research findings directly linking this compound to influencing particular phases of cell cycle progression or specific cell cycle checkpoints are not explicitly detailed in the current scope of information.

Other Investigated Biological Activities in Pre-clinical Models

Beyond its direct cellular activities, this compound, as a component of Epimedium extracts, is associated with a range of other biological activities investigated in pre-clinical models.

Osteogenic Modulation and Bone Metabolism Regulation

Flavonoids isolated from Epimedium species are recognized for their pharmacological effects, including the improvement of osteoporosis. nih.govnih.govelifesciences.orgmdpi.com Bone metabolism involves a continuous process of bone formation by osteoblasts and bone resorption by osteoclasts, regulated by various signaling pathways and hormones. mdpi.commdpi.comabiogen.it Icariin (B1674258), a prominent flavonoid found in Herba Epimedii, has been shown to stimulate bone formation by promoting the differentiation and enhancing the activity of osteoblasts. mdpi.com While this compound is present in Epimedium, specific studies detailing its direct and independent role in osteogenic modulation or the regulation of bone metabolism, separate from the effects of the whole extract or other major constituents like Icariin, are not explicitly available.

Cardiovascular System Pathway Modulation

Epimedium and its active compounds are reported to improve cardiovascular and cerebrovascular functions. elifesciences.org Certain prenylated flavonoid glycosides, also isolated from Epimedium koreanum, have demonstrated an ability to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression and concomitantly upregulate low-density lipoprotein receptor (LDLR) mRNA expression in HepG2 cells. frontiersin.org This suggests a potential role in increasing LDL uptake and lowering cholesterol levels. frontiersin.org The cardiovascular system is a complex network of the heart, vessels, and blood, responsible for oxygen and nutrient delivery and waste removal. dntb.gov.ualu.seuni.lu While these activities are attributed to flavonoids from Epimedium, specific research findings focusing solely on this compound's direct influence on cardiovascular system pathways, such as its impact on PCSK9 or LDLR expression, are not explicitly detailed.

Neuroinflammatory Response Modulation

Neuroinflammation, characterized by the activation of brain inflammatory cells like microglial cells, is a significant factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. abiogen.itdntb.gov.uanih.gov Flavonoids, including those from Epimedium, have been investigated for their anti-neuroinflammatory properties. mdpi.commdpi.com Studies indicate that components of Epimedium can suppress neuroinflammatory responses by modulating key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com While this compound is a flavonoid found in Epimedium, direct and specific research findings detailing this compound's independent role in modulating neuroinflammatory responses or its specific interactions with pathways like NF-κB or MAPKs are not explicitly available in the provided information.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Hexandraside B and Analogues

Fundamental Principles of SAR and QSAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explores the qualitative correlation between the chemical structure of a molecule and its biological activity oncodesign-services.comsolubilityofthings.comnumberanalytics.com. It aims to understand how modifications to a molecule's structure influence its ability to interact with a biological target and elicit a desired response oncodesign-services.com.

Quantitative Structure-Activity Relationship (QSAR) extends SAR by employing statistical and mathematical models to establish numerical relationships between chemical structures and their biological activities solubilityofthings.comnih.govslideshare.net. This approach allows for the quantification of these relationships, enabling predictions of biological activity for new, untested compounds nih.govslideshare.net.

Both SAR and QSAR are indispensable tools in drug discovery and development. They facilitate the identification of promising lead compounds, guide the optimization of their structures for improved activity and selectivity, and help predict potential safety concerns oncodesign-services.comsolubilityofthings.comnumberanalytics.com. Key factors influencing SAR include a molecule's shape and size, the presence and arrangement of functional groups, stereochemistry, and physicochemical properties such as lipophilicity, solubility, and pKa numberanalytics.comslideshare.net.

The process of developing a QSAR model typically involves several steps:

Identification of Ligands: Selecting a library of small molecules that exhibit the desired therapeutic activity nih.gov.

Establishment of Chemical Descriptors: Quantifying various structural and physicochemical properties of the compounds. These descriptors can be 1D (e.g., molecular formula considerations) or 2D (e.g., connection details of compounds and atoms) nih.gov.

Investigation of Association: Deriving a mathematical relationship between the molecular descriptors and the pharmacological activity nih.gov.

Evaluation of Predictive Power: Validating the statistical stability and predictive capability of the QSAR model nih.gov.

Medicinal chemists utilize both experimental methods, involving the synthesis and testing of structurally related compounds, and computational techniques, such as molecular modeling and QSAR modeling, to conduct SAR studies oncodesign-services.com.

Impact of Glycosylation Patterns and Sugar Moieties on Biological Activity

Hexandraside B is characterized by its multiple glycosidic units, including galactopyranosyl, rhamnopyranosyl, and glucopyranosyl moieties, which are attached to its benzopyran core ontosight.ai. These sugar units are known to significantly contribute to the compound's solubility and bioavailability ontosight.ai.

Glycosylation, the covalent attachment of carbohydrate molecules (glycans) to proteins or other macromolecules, is a widespread post-translational modification that profoundly affects a molecule's physicochemical properties and biological functions nih.govmdpi.commabion.eurapidnovor.com. In the context of flavonoids like this compound, the type, number, and linkage of sugar moieties can dramatically alter their biological activity.

For instance, studies on Epimedium-derived flavonoids, which include this compound analogues, highlight the critical role of glycosylation patterns. The main differences among structurally similar compounds like icariin (B1674258), epimedin B, and epimedin C often lie in their sugar groups attached at the C-3 and C-7 positions of the flavonoid backbone researchgate.net. Despite their structural similarities in the aglycone, their potencies can differ significantly researchgate.net. For example, specific hydrolysis of the glycosidic bond at the C-7 position on epimedin B yields sagittatoside B, which exhibits enhanced transport into plasma and important bioactive roles in vivo researchgate.net.

Flavonoid O-glycosides typically feature sugar substituents bound to a hydroxyl group of the aglycone, most commonly at positions 3 or 7 nih.gov. Common carbohydrates found in these structures include rhamnose, glucose, galactose, and arabinose nih.gov. The presence of acyl residues, such as acetate, on the sugar moieties, as seen with the 6-O-acetyl-beta-D-galactopyranosyl unit in this compound, can further modulate biological activity ontosight.ainih.gov.

Data Table: Impact of Glycosylation on Flavonoid Activity (Illustrative)

| Flavonoid Analogue | Glycosylation Pattern (Example) | Biological Activity (Relative Potency) | Key Observation | Source |

| Epimedin B | Glycosides at C-3 and C-7 | Moderate | Parent compound | researchgate.net |

| Sagittatoside B | Hydrolysis of C-7 glycoside | Enhanced bioavailability, bioactive | Improved in vivo profile | researchgate.net |

| Icariin | Glycosides at C-3 and C-7 | High | Potent, quality marker | researchgate.net |

Role of Specific Aglycone Substituents (e.g., methoxyphenyl, methylbutenyl groups) on Biological Profile

The core structure of this compound, its aglycone, is a benzopyran (flavonoid) scaffold, which carries specific substituents like methoxyphenyl and methylbutenyl groups ontosight.ai. These groups contribute to the compound's structural complexity and are believed to influence its biological properties ontosight.ai.

The methylbutenyl group is a type of prenyl group, and prenylated flavonoids are common in Epimedium species, from which this compound is derived thieme-connect.comnih.govfrontiersin.org. SAR studies on flavonoids generally reveal the importance of specific aglycone features for activity:

Hydroxylation and Double Bonds: For instance, in studies investigating the inhibition of xanthine (B1682287) oxidase and superoxide (B77818) scavenging, hydroxyl groups at C-5 and C-7 positions of the A-ring and the double bond between C-2 and C-3 of the C-ring were found to be essential for high inhibitory activity nih.gov. A hydroxyl group at C-3' in the B-ring and at C-3 were crucial for high superoxide scavenging activity nih.gov.

Prenyl Groups: The presence and position of prenyl groups (like the methylbutenyl group in this compound) are significant. For example, the parent ring of several Epimedium-derived flavonoids is 8-prenylkaempferol (B1670299) nih.gov.

Data Table: Influence of Aglycone Substituents on Flavonoid Activity (Illustrative)

| Structural Feature (Location) | Observed Effect on Activity (Example) | Activity Type | Source |

| Hydroxyl groups (C-5, C-7) | Essential for high activity | Xanthine oxidase inhibition | nih.gov |

| Double bond (C-2=C-3) | Essential for high activity | Xanthine oxidase inhibition, antibacterial | nih.govmdpi.com |

| Hydroxyl group (C-3') | Essential for high activity | Superoxide scavenging | nih.gov |

| Methylation (C-4' of B-ring) | Decreased activity | Testosterone (B1683101) production-promoting | frontiersin.org |

| Hydroxylation (C-3' of B-ring) | Decreased activity | Testosterone production-promoting | frontiersin.org |

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational modeling, particularly molecular docking, is a powerful in silico strategy in modern drug discovery and SAR studies iipseries.orgjddtonline.infofmhr.org. Molecular docking predicts the preferred orientation and binding affinity of a ligand (like this compound) within the binding site of a target macromolecule, typically a protein, to form a stable complex iipseries.orgjddtonline.infoijrap.net.

Key applications and benefits of molecular docking include:

Identification of Potential Therapeutics: Predicting ideal binding interactions to identify compounds with high affinity and specificity jddtonline.info.

Lead Optimization: Guiding medicinal chemists in designing new compounds with improved biological properties by analyzing binding affinities and orientations solubilityofthings.comiipseries.org.

Virtual Screening: Rapidly screening large libraries of compounds to select the most promising candidates for further experimental research iipseries.orgijrap.net.

Structural Hypotheses: Providing structural insights into how ligands interact with and potentially modulate target activity iipseries.org.

Support for Experimental Data: Computational docking simulations complement experimental data by providing a structural basis for observed interactions between ligands and enzymes (e.g., cyclooxygenase/lipooxygenase) researchgate.net.

Software tools such as AutoDock Vina and Discovery Studio are commonly employed in molecular docking studies jddtonline.info. These methods are often integrated with other computational approaches, including QSAR modeling, molecular dynamics simulations, and machine learning, to enhance the accuracy of predictions and accelerate the drug discovery process jddtonline.infofmhr.org.

Comparative SAR Analysis with Structurally Related Flavonoid Glycosides

This compound is classified as a complex flavonoid glycoside and is an isomer of anhydroicaritin (B149962) 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside ontosight.ai. Its biological activities are often compared with other structurally related flavonoids, particularly those isolated from Epimedium species, such as icariin, epimedin A, epimedin B, epimedin C, hexandraside E, hexandraside F, baohuoside I, and icaritin (B1674259) researchgate.netnih.govnih.govresearchgate.net.

Comparative SAR analyses of flavonoids reveal several general trends:

Flavone vs. Flavonol Differences: Studies on xanthine oxidase inhibition showed that flavones generally exhibit slightly higher inhibitory activity than flavonols nih.gov.

C2=C3 Double Bond: The presence of a C2=C3 double bond in the C-ring of flavonoids (e.g., flavones) is often crucial for various activities, including antibacterial effects mdpi.com.

Hydroxylation Patterns: The position and number of hydroxyl groups on the flavonoid rings significantly influence their activity. For example, specific hydroxylation patterns are essential for superoxide scavenging and enzyme inhibition nih.gov.

Glycosylation Impact: As discussed in Section 7.2, the nature and position of sugar moieties substantially affect potency and bioavailability. For instance, icariin, epimedin B, and epimedin C share a similar backbone but differ in their sugar groups at C-3 and C-7, leading to varying potencies researchgate.net.

Prenylation and B-Ring Substitutions: In Epimedium flavonols, the presence of prenyl groups (like the methylbutenyl in this compound) and the substitution patterns on the B-ring are critical. A comparative SAR study on testosterone production-promoting activities of 8-prenylated kaempferol-based (Type A, e.g., icaritin, demethylicaritin) and 8-prenylated quercetin-based (Type B) Epimedium flavonols showed that the demethylicaritin subtype (Type A) possessed the highest potency frontiersin.orgdntb.gov.ua. Conversely, methylation at the C-4' position or hydroxylation at the C-3' position of ring B was found to decrease this specific bioactivity frontiersin.orgdntb.gov.ua. This highlights how subtle changes in the aglycone structure can lead to significant differences in biological profiles.

Data Table: Comparative Activities of Related Flavonoids (Illustrative)

| Compound | Aglycone Type (Example) | Glycosylation (Example) | Activity (e.g., Testosterone Production-Promoting) | Key SAR Insight | Source |

| Demethylicaritin | 8-prenylated kaempferol (B1673270) | Various | Highest potency | Type A, no C-4' methylation or C-3' hydroxylation | frontiersin.orgdntb.gov.ua |

| Icaritin | 8-prenylated kaempferol | Various | Lower potency than demethylicaritin | Type A, specific B-ring substitution | frontiersin.orgdntb.gov.ua |

| 8-Prenylated Quercetin (B1663063) Glycosides | 8-prenylated quercetin | Various | Lower potency than demethylicaritin | Type B, C-3' hydroxylation | frontiersin.orgdntb.gov.ua |

| Epimedin B | Flavonol | Glycosides at C-3, C-7 | Differing potency (e.g., anti-osteoporosis) | Specific sugar linkages impact activity | researchgate.net |

| Sagittatoside B | Flavonol | C-3 glycoside only | Enhanced bioavailability | Hydrolysis of C-7 glycoside improves profile | researchgate.net |

Chemical Synthesis and Derivatization Strategies for Hexandraside B and Its Analogues

Total Synthesis Approaches for Complex Flavonoid Glycosides

Total synthesis of complex flavonoid glycosides typically involves the de novo construction of the entire molecular framework from simpler precursors. Chemical synthesis methods for flavonoid glycosides are broadly categorized into total synthesis and semi-synthesis. sioc-journal.cn For O-glycosides, which are common in flavonoids, three primary chemical synthesis methods include the Koening-Knorr method, phase transfer catalysis, and the glycosyl trichloroacetimidate (B1259523) method. sioc-journal.cn C-glycosides, where the sugar is directly linked to a carbon of the aglycone, often involve O→C rearrangement reactions for their glycosidic linkage formation. sioc-journal.cn

Classical methods for constructing the flavonoid backbone in total synthesis include the Baker-Venkataraman (BK-VK) reaction and the Algar-Flynn-Oyamada (AFO) reaction. sioc-journal.cn These reactions facilitate the formation of the chromone (B188151) core structure of flavonoids. The complexity of flavonoid glycosides, characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C), along with attached sugar moieties, necessitates careful control over regioselectivity and stereoselectivity during synthesis. ebi.ac.uk While general strategies for the total synthesis of complex natural O-glycosides have been extensively reviewed, focusing on O-glycosylation reactions that connect saccharides and aglycones using various donors like glycosyl bromides, fluorides, and trichloroacetimidates, specific detailed total synthesis pathways for Hexandraside B are not widely reported in the current literature. rsc.org

Semi-Synthetic Modifications and Biotransformation Techniques for Analogues

Semi-synthetic approaches for flavonoid glycosides typically commence from readily available natural flavonoids, such as rutin, quercetin (B1663063), kaempferol (B1673270), or naringenin (B18129). sioc-journal.cn These methods involve chemical modifications of existing natural products to create new analogues. For instance, acetylation, a common chemical modification, replaces the hydrogen atom of a hydroxyl group with an acetyl group, introducing an ester (acetate) into the compound. caymanchem.com This strategy is often employed in medicinal chemistry to produce ester prodrugs with enhanced lipophilicity, membrane permeability, and potency. caymanchem.com

Biotransformation techniques offer an environmentally friendly alternative to chemical glycosylation, avoiding repetitive protection, activation, coupling, and deprotection steps. nih.gov These methods leverage biological systems, such as metabolic pathway engineering and microbial biotransformation, to achieve flavonoid glycosylation. nih.govijper.orgacs.org Uridine diphosphate (B83284) glycosyltransferases (UGTs) play a pivotal role in decorating flavonoids with sugar moieties. nih.govnih.gov Microbial biotransformation, utilizing diverse enzyme systems, can efficiently modify polyphenol structures through processes like glycosylation/deglycosylation, carbonyl reduction, hydroxylation/dehydroxylation, and O-methylation/O-demethylation. researchgate.net Microorganisms commonly convert flavonoids into their 7-O-glycosides and can produce 3-O-glycosides if appropriate substrates are supplied. nih.gov This enzymatic approach allows for the creation of structurally diverse flavonoid glycosides, including O- and C-glycosides and other rare analogues. nih.govnih.gov

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. This hybrid approach is particularly advantageous for constructing complex carbohydrate structures and their derivatives, offering high regioselectivity and stereoselectivity that can be challenging to achieve solely through chemical means. nih.govrsc.org For flavonoid glycosides, enzymatic glycosylation, often catalyzed by glycosyltransferases or glycosidases, can selectively attach sugar units to specific hydroxyl groups on the flavonoid aglycone. acs.orgnih.gov For example, glycosidases can accept flavonoids like (+)catechin as substrates, producing target glycosides with regioselectivity dependent on the enzyme-substrate combination, often at positions 5, 7, and 4' of the flavonoid. nih.gov Subsequent regioselective acylation of these glycosides can be performed using lipases, demonstrating the feasibility of assembling complex flavonoid glycoside esters in a few steps. nih.gov

Chemoenzymatic routes have been developed for various complex natural products and their analogues, benefiting from highly regio- and enantioselective enzymatic steps. researchgate.net This strategy enables the synthesis of derivatives that might be difficult to obtain through purely chemical routes, facilitating the exploration of new chemical entities with modified properties.

Investigating the Biological Impact of Synthetically Derived Analogues

The synthesis of this compound analogues allows for a systematic investigation into how structural modifications influence their biological activities. Glycosylation, the process of adding sugar moieties, significantly impacts the physicochemical and biological properties of flavonoids. acs.org Generally, glycosylation can enhance solubility and stability, which in turn can improve the bioavailability and pharmacological effects of flavonoids. nih.govijper.org For instance, glycosylated compounds like scutellarin (B1681692) and quercetin 3-O-glucoside have demonstrated increased solubility and improved pharmacological activities. ijper.org

The biological impact of synthetically derived flavonoid analogues can vary based on the position and type of glycosylation. O-glycosylation, while generally reducing flavonoid bioactivity, can improve specific activities like tyrosinase inhibition and anti-HIV activity when occurring at the O3 and O7 positions. nih.govijper.org Conversely, C-glycosylation can enhance certain health benefits, including antioxidant and anti-diabetic potential. nih.govijper.org Studies on Epimedium flavonols, which include compounds structurally related to this compound, have shown that modifications like methylation at the C-4' position or hydroxylation at the C-3' position of ring B can alter biological activity, such as testosterone (B1683101) production-promoting activities. frontiersin.orgresearchgate.net These findings underscore the importance of synthesizing diverse analogues to elucidate precise structure-activity relationships and optimize therapeutic potential. Synthetically derived analogues are evaluated for various pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties, as observed for other flavonoid compounds. mdpi.comnih.govresearchgate.net

Table 1: General Strategies for Flavonoid Glycoside Synthesis

| Strategy Type | Description | Key Methods/Enzymes | Advantages |

| Total Synthesis | De novo construction of the entire molecule from simpler precursors. | Baker-Venkataraman reaction, Algar-Flynn-Oyamada reaction, Koening-Knorr method, Phase transfer catalysis, Glycosyl trichloroacetimidate method. sioc-journal.cn | Allows for the creation of complex structures from basic building blocks. |

| Semi-Synthesis | Chemical modification of existing natural flavonoid compounds. | Acetylation, other chemical derivatizations. sioc-journal.cncaymanchem.com | Utilizes readily available natural precursors; can improve properties like lipophilicity and potency. caymanchem.com |

| Biotransformation | Enzymatic or microbial conversion of flavonoid aglycones into glycosides or other analogues. | Uridine diphosphate glycosyltransferases (UGTs), microbial fermentation, glycosidases. nih.govnih.govresearchgate.netnih.gov | Environmentally friendly; high regioselectivity and stereoselectivity; avoids complex protection/deprotection steps. nih.govnih.gov |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Chemical synthesis of precursors followed by enzymatic glycosylation or other enzymatic modifications. nih.govrsc.orgresearchgate.net | Combines the strengths of both approaches; enables synthesis of challenging derivatives with high selectivity. |

Future Perspectives and Research Challenges for Hexandraside B

Elucidation of Novel Molecular Targets and Signaling Pathways

A primary challenge in Hexandraside B research lies in the comprehensive elucidation of its specific molecular targets and the intricate signaling pathways it modulates within biological systems. While some biological activities may be observed, pinpointing the exact proteins, enzymes, or receptors with which this compound directly interacts is critical for a deep mechanistic understanding uzh.chresearchgate.net. The complexity of cellular networks means that a single compound can trigger a cascade of events, involving significant cross-talk between various pathways, making it difficult to differentiate primary targets from downstream effects uzh.ch. Future investigations should aim to precisely map these interactions, moving beyond observational studies to define the direct binding partners and the subsequent activation or inhibition of specific cellular signaling cascades, such as those involved in inflammation, cell proliferation, or metabolic regulation nih.govmdpi.comnews-medical.net. This will provide a clearer picture of how this compound exerts its effects and could uncover novel therapeutic avenues.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) to Understand its Mechanisms

The application of advanced "omics" technologies, including metabolomics, proteomics, and transcriptomics, represents a powerful future direction for unraveling the complex mechanisms of this compound. These high-throughput approaches enable a comprehensive, system-wide analysis of molecular changes within biological samples in response to this compound exposure mdpi.comfrontiersin.orgbioaster.org.

Metabolomics can identify alterations in small molecule metabolites, providing insights into metabolic pathways affected by the compound mdpi.comnih.govnih.gov.

Proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, shedding light on cellular functions and signaling pathways mdpi.comnih.gov.

Transcriptomics (e.g., RNA sequencing) can quantify gene expression changes, indicating which genes are up- or down-regulated by this compound mdpi.com.

Integrating data from these multi-omics approaches can provide a holistic and more accurate understanding of this compound's mechanism of action, revealing interconnected biological responses that would be missed by single-omics studies mdpi.comnih.govnih.gov. This integrated approach is vital for elucidating how the compound influences cellular behavior and decision-making systems frontiersin.org.

Development of Sustainable Production and Sourcing Strategies for Research and Development

Ensuring a sustainable and scalable supply of this compound is a significant challenge for its continued research and potential development. As a natural product, its availability can be limited by the natural source, environmental factors, and the efficiency of extraction methods researchgate.net. Future efforts must focus on developing sustainable production and sourcing strategies for research and development purposes. This includes exploring alternative methods such as:

Chemical synthesis: Developing efficient and cost-effective synthetic routes to produce this compound in the laboratory.

Biotechnological approaches: Investigating the possibility of producing this compound or its precursors through microbial fermentation or plant cell culture, which can offer more controlled and scalable production researchgate.net.

Improved natural extraction: Optimizing extraction and purification techniques from its natural sources to maximize yield and minimize environmental impact researchgate.netijmrsti.com.

Adopting sustainable sourcing practices is crucial for long-term research viability, enhancing supply chain resilience, and minimizing environmental impact ijmrsti.comapacsci.comfsb.org.uk.

Integration of In Silico, In Vitro, and In Vivo Models for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's mechanisms requires the synergistic integration of in silico (computational), in vitro (cell-based), and in vivo (live organism) models. Each model offers unique advantages and limitations healthjournalism.orgzeclinics.comnih.govmpkb.orgvirtonomy.io:

In silico models (e.g., molecular docking, simulations, machine learning) can predict potential molecular interactions, binding affinities, and pharmacokinetic properties, guiding experimental design and hypothesis generation in a cost-effective manner zeclinics.comnih.govvirtonomy.io.

In vitro assays (e.g., cell cultures, enzyme assays) provide controlled environments to study specific cellular and molecular effects, offering high-throughput screening capabilities and insights into signal transduction pathways without the complexities of a whole organism zeclinics.commpkb.orgvirtonomy.io.

The integration of these models in a "design-build-test-learn" cycle will enable a more robust and efficient research pipeline, allowing researchers to explore complex biological questions and bridge the gap between initial discoveries and potential applications nih.gov.

Advancements in Analytical and Isolation Methodologies for Trace Analysis

The ability to accurately detect, quantify, and isolate this compound, especially at trace levels or within complex biological matrices, remains a significant challenge. Advancements in analytical and isolation methodologies are essential for overcoming these hurdles. Future research should focus on developing and refining:

Highly sensitive and selective analytical techniques: This includes optimizing advanced chromatographic methods (e.g., ultra-high performance liquid chromatography (UHPLC), supercritical fluid chromatography (SFC)) coupled with sophisticated mass spectrometry (MS) techniques (e.g., quadrupole time-of-flight mass spectrometry (QTOF/MS)) for improved detection limits and structural elucidation core.ac.ukresearchgate.netresearchgate.netrhhz.netresearchgate.net.

Efficient and scalable isolation methods: Developing more streamlined and environmentally friendly techniques for extracting and purifying this compound from its natural sources, ensuring high purity and yield for research and development researchgate.net.

Trace analysis in biological samples: Enhancing methods for detecting and quantifying this compound and its metabolites in biological fluids and tissues, which is crucial for pharmacokinetic and pharmacodynamic studies. This is particularly challenging given the vast and diverse chemical substances present in biological samples, often with vastly different concentrations rhhz.net.

These advancements will facilitate more accurate and comprehensive studies of this compound's distribution, metabolism, and biological activity.

Identification of Knowledge Gaps and Strategic Directions for Future Academic Investigations

Despite existing research, several knowledge gaps persist regarding this compound. Future academic investigations should strategically address these gaps, focusing on:

Comprehensive biological profiling: Expanding the scope of biological activities investigated beyond initial observations, including its potential roles in various physiological and pathological conditions.

Structure-activity relationship (SAR) studies: Detailed SAR studies are needed to understand how structural modifications to this compound influence its biological activity, guiding the design of more potent or selective analogs researchgate.net.

Long-term effects and safety: While dosage and safety profiles are excluded from this article, understanding the long-term biological effects of this compound at a mechanistic level is a critical knowledge gap for its potential future development.